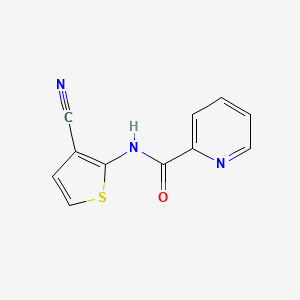

N-(3-cyanothiophen-2-yl)picolinamide

Descripción

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-7-8-4-6-16-11(8)14-10(15)9-3-1-2-5-13-9/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEHUAKGYXQSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-643895 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que el compuesto tiene un peso molecular de 229.26 y una fórmula molecular de C11H7N3OS . Los métodos de producción industrial suelen implicar la síntesis del compuesto en entornos de laboratorio controlados, asegurando una alta pureza y estabilidad.

Análisis De Reacciones Químicas

WAY-643895 principalmente experimenta reacciones de inhibición con la caseína quinasa 1δ. La actividad de inhibición del compuesto es mayor al 5%, lo que lo convierte en un potente inhibidor . Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen varios disolventes como DMSO (dimetilsulfóxido), donde WAY-643895 tiene una solubilidad de 10 mM a 25 °C . El principal producto formado a partir de estas reacciones es la forma inhibida de la caseína quinasa 1δ, que es crucial para estudiar su papel en las enfermedades neurodegenerativas.

Aplicaciones Científicas De Investigación

WAY-643895 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la caseína quinasa 1δ.

Biología: Se emplea en la investigación relacionada con las vías de señalización celular que involucran CK1δ.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades neurodegenerativas como la enfermedad de Alzheimer

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a CK1δ para diversas enfermedades.

Mecanismo De Acción

WAY-643895 ejerce sus efectos inhibiendo la actividad de la caseína quinasa 1δ. Esta inhibición interrumpe la fosforilación de las proteínas diana involucradas en varios procesos celulares. Los objetivos y vías moleculares involucrados incluyen la regulación de los ritmos circadianos, la señalización Wnt y la respuesta al daño del ADN .

Comparación Con Compuestos Similares

WAY-643895 es único debido a su alta especificidad y potencia como inhibidor de CK1δ. Los compuestos similares incluyen:

CK2-IN-7: Un inhibidor de la caseína quinasa 2 (CK2).

SR-4133: Un inhibidor selectivo de CK1ε.

CK1-IN-2: Un potente inhibidor de CK1 con valores de IC50 variables para diferentes isoformas de CK1

Estos compuestos, aunque similares en sus propiedades de inhibición de la quinasa, difieren en su especificidad y quinasas diana, destacando la singularidad de WAY-643895 en la orientación de CK1δ.

Actividad Biológica

N-(3-cyanothiophen-2-yl)picolinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an α-glucosidase inhibitor. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Synthesis and Structure

The synthesis of N-(3-cyanothiophen-2-yl)picolinamide involves the coupling of a thiophene derivative with a picolinamide moiety. The structural framework is designed to enhance its pharmacological properties through bioisosterism, which replaces certain chemical groups with others that have similar physical or chemical properties but may improve biological activity.

1. α-Glucosidase Inhibition

Recent studies have highlighted the efficacy of N-(3-cyanothiophen-2-yl)picolinamide derivatives as selective α-glucosidase inhibitors. For instance, one study synthesized a series of compounds based on this scaffold and identified a particular derivative (4d9) with an IC50 value of 2.11 μM, significantly more potent than established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM) .

Table 1: Comparison of α-Glucosidase Inhibitory Potency

| Compound | IC50 (μM) | Selectivity (α-glucosidase/α-amylase) |

|---|---|---|

| 4d9 | 2.11 | 17.48 |

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

The non-competitive inhibition mechanism was confirmed through kinetic studies, indicating that the compound binds to the enzyme irrespective of substrate presence. Molecular docking studies further elucidated the binding interactions between the compound and the active site of α-glucosidase, suggesting favorable interactions that enhance its inhibitory effect.

2. Cytotoxicity and Metabolic Stability

The compound exhibited noncytotoxic effects on human normal hepatocyte (LO2) cells, demonstrating its potential safety profile for therapeutic applications targeting type 2 diabetes . Additionally, it showed improved metabolic stability in rat plasma, which is critical for its development as a viable drug candidate.

The mechanism by which N-(3-cyanothiophen-2-yl)picolinamide exerts its biological effects primarily revolves around its interaction with specific enzymes involved in carbohydrate metabolism. The binding affinity and selectivity for α-glucosidase over other enzymes like α-amylase suggest a targeted approach to managing postprandial hyperglycemia.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the broader implications of using α-glucosidase inhibitors in clinical settings:

- Case Study on Type 2 Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that patients treated with compounds similar to N-(3-cyanothiophen-2-yl)picolinamide experienced significant reductions in postprandial blood glucose levels compared to those receiving standard treatments .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.